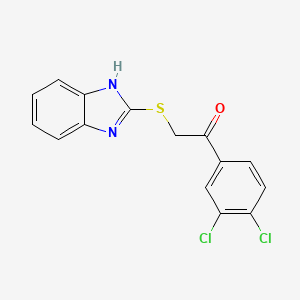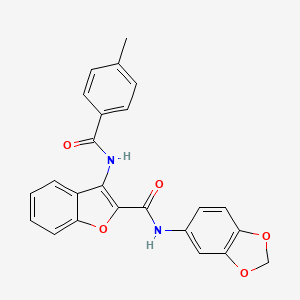![molecular formula C18H14N4O3S2 B6513090 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide CAS No. 893990-03-9](/img/structure/B6513090.png)
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide” is a derivative of imidazole and thiazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a similar heterocyclic compound that contains a nitrogen atom and a sulfur atom . These compounds are known for their wide range of biological properties such as antimicrobial potential .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is often based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring fused with a thiazole ring . This structure provides additional opportunities to use them as catalysts in asymmetric synthesis .Chemical Reactions Analysis
The interaction of compounds leads to the formation of the ring-opened endo-product and the corresponding regioisomeric exo-product in a 5:1 ratio .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, such as the compound , have been found to exhibit antimicrobial activity . For instance, certain derivatives have shown activity against Klebsiella at low micromolar concentration .
Anticancer Activity
Thiazole derivatives have been studied for their potential anticancer properties. They have been tested for in vitro activity against various human cancer cells, including MCF-7, A549, and Colo-205 .
Antifungal Activity
Thiazole compounds have been found to possess antifungal properties. This makes them potential candidates for the development of new antifungal drugs .
Anti-Alzheimer’s Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This opens up a new avenue for research in neurodegenerative disorders.
Antihypertensive Activity
Thiazole compounds have also been associated with antihypertensive activity . This suggests their potential use in managing high blood pressure.
Antioxidant Activity
Thiazole derivatives have demonstrated antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs.
Hepatoprotective Activity
Thiazole compounds have shown hepatoprotective activities . This suggests their potential use in protecting the liver from damage.
Inhibition of Kinases
Thiazole derivatives have been found to inhibit certain kinases, such as Raf kinases, IGF-IR (insulin-like growth factor receptor), EGFR (epidermal growth factor receptor) , and P38 kinase . This suggests their potential use in the treatment of diseases where these kinases play a crucial role.
Mécanisme D'action
Target of Action
It’s known that imidazothiazole derivatives have a wide range of biological properties and can interact with various targets . For instance, some imidazothiazole derivatives have shown antitumor activities .
Mode of Action
For example, some imidazothiazole derivatives can inhibit the growth of cancer cells . The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
For instance, some imidazothiazole derivatives have shown antitumor activities, suggesting they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
For instance, some imidazothiazole derivatives have shown antitumor activities, suggesting they may inhibit the growth of cancer cells .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .
Orientations Futures
The future directions for “N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide” and similar compounds could involve further exploration of their biological properties . Given their wide range of biological activities, these compounds could be potential candidates for the development of new drugs .
Propriétés
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c19-27(24,25)15-7-3-13(4-8-15)17(23)20-14-5-1-12(2-6-14)16-11-22-9-10-26-18(22)21-16/h1-11H,(H,20,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVQINVEXRLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6513011.png)
![5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B6513038.png)
![(2Z)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6513044.png)

![(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6513055.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide](/img/structure/B6513067.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513076.png)
![2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513078.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513082.png)
![2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6513083.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6513084.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6513097.png)

